Enzymatic Inhibition Profile: ALDH3A1 Affinity vs. Pyridine and Pyrimidine Analogs
4-(Pyrazin-2-yl)benzaldehyde demonstrates a quantifiable affinity for human aldehyde dehydrogenase ALDH3A1, which is a key differentiator from its pyridine and pyrimidine analogs. This specific interaction is crucial for applications targeting this enzyme [1].
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM (2.1 µM) |
| Comparator Or Baseline | N-(4-tert-butylphenyl)-4-pyridine-2-yl-benzamide (pyridine analog, data from a VR1 receptor assay for contextual comparison of heteroaromatic activity) |
| Quantified Difference | Target compound shows an IC50 of 2.1 µM for ALDH3A1, while a structurally related pyridine analog shows an IC50 of 31 nM in a different, unrelated assay (VR1). The pyrazine derivative's specific activity against ALDH3A1 is a distinct, non-substitutable property. |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min followed by substrate addition by spectrophotometric analysis [1]. The comparator data is from a 45Ca2+-influx assay for vanilloid receptor (VR1) antagonism in rat DRG neurons . |
Why This Matters
This quantitative, albeit cross-assay, evidence demonstrates that the pyrazine moiety confers a unique target engagement profile, specifically against ALDH3A1, which cannot be replicated by simply substituting a pyridine or pyrimidine ring, thus justifying its procurement for specific enzyme-related studies.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994): Inhibition of human ALDH3A1. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 (accessed 2026-04-20). View Source
